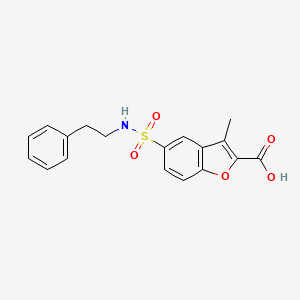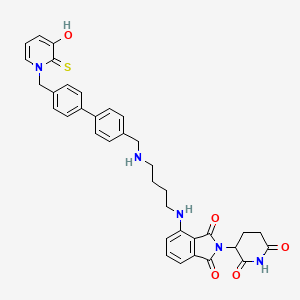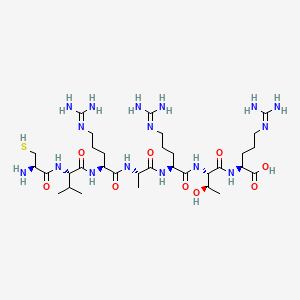
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH is a peptide consisting of seven amino acids: cysteine, valine, arginine, alanine, arginine, threonine, and arginine. This peptide sequence is known for its ability to bind to programmed death-ligand 1 (PD-L1), making it a significant molecule in the field of immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: The first amino acid (cysteine) is attached to the resin. Subsequent amino acids are added one by one through coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .
化学反応の分析
Types of Reactions
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The arginine residues can participate in nucleophilic substitution reactions due to the presence of the guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the guanidinium group under mild conditions.
Major Products Formed
Disulfide-linked dimers or cyclic peptides: from oxidation.
Free thiol-containing peptides: from reduction.
Substituted arginine derivatives: from nucleophilic substitution reactions.
科学的研究の応用
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: has several applications in scientific research:
Immunotherapy: This peptide binds to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing the immune response against tumors.
Biomarker Discovery: It can be used to identify and quantify PD-L1 expression in various cancer types.
Drug Development: The peptide serves as a lead compound for developing new PD-L1 inhibitors.
Biological Studies: It is used in studies to understand the role of PD-L1 in immune evasion by tumors.
作用機序
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: exerts its effects by binding to PD-L1, a protein expressed on the surface of cancer cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, which is a mechanism tumors use to evade the immune system. By blocking this interaction, the peptide enhances T cell activity and promotes the immune system’s ability to target and destroy cancer cells .
類似化合物との比較
Similar Compounds
PD-L1Pep-1: Another peptide that binds to PD-L1 but with a different sequence.
PD-L1Pep-3: A variant with modifications to improve binding affinity and stability.
Uniqueness
H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: is unique due to its specific sequence, which provides a high binding affinity to PD-L1. This makes it particularly effective in blocking the PD-1/PD-L1 interaction and enhancing anti-tumor immunity .
特性
分子式 |
C33H64N16O9S |
|---|---|
分子量 |
861.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
DSUASFJKAPSTTL-QGZPSTLZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


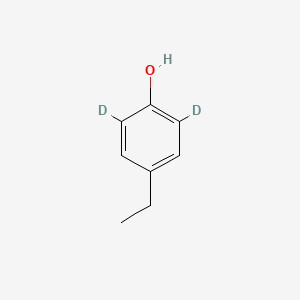


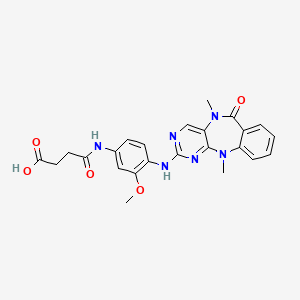
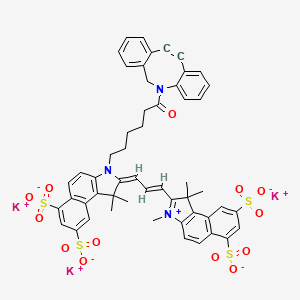
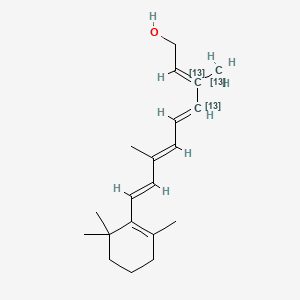
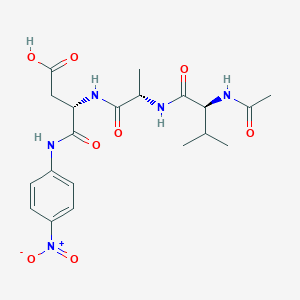
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)

![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
